molecular formula C13H11BrN2O B495014 4-bromo-N-(pyridin-3-ylmethyl)benzamide CAS No. 312587-74-9

4-bromo-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B495014
CAS No.: 312587-74-9
M. Wt: 291.14g/mol
InChI Key: ZEXBIGWHCDSVPI-UHFFFAOYSA-N
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Description

4-Bromo-N-(pyridin-3-ylmethyl)benzamide (CAS: 312587-74-9) is a benzamide derivative with the molecular formula C₁₃H₁₁BrN₂O and a molecular weight of 291.143 g/mol. Its structure features a bromine substituent at the para-position of the benzoyl ring and a pyridin-3-ylmethyl group attached to the amide nitrogen. Physical properties include a density of 1.5±0.1 g/cm³, boiling point of 478.2±35.0 °C, and flash point of 243.0±25.9 °C .

Properties

CAS No.

312587-74-9

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14g/mol

IUPAC Name

4-bromo-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C13H11BrN2O/c14-12-5-3-11(4-6-12)13(17)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H,16,17)

InChI Key

ZEXBIGWHCDSVPI-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide (Compound 35) :

    • Differs in the meta-fluoro substituent on the benzamide ring and a 6-methylpyridin-2-yl group.
    • Higher molecular weight (310 g/mol, GC-MS) due to the fluorine atom and methyl group.
    • Synthesized in 81% yield via coupling reactions, indicating favorable reactivity compared to unsubstituted analogs .
  • 4-Bromo-N-(2-hydroxyphenyl)benzamide (Compound I) :

    • Replaces the pyridinylmethyl group with a 2-hydroxyphenyl moiety.
    • Crystal structure reveals a 73.97° dihedral angle between the amide plane and the hydroxyl-substituted phenyl ring, reducing planarity and altering intermolecular hydrogen bonding (O–H···O and N–H···O) .
    • Exhibits antiprotozoal and antimicrobial activity, suggesting the hydroxyl group enhances target interactions .

Heterocyclic Modifications

  • 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide: Incorporates a thienopyrazole ring, introducing sulfur atoms and a ketone group. CAS: 958587-45-6 .
  • 4-Bromo-N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)benzamide (A9) :

    • Features a biphenyl-furan substituent, expanding conjugation and molecular weight (430.0 [M+Na]+).
    • NMR data (δ 10.05 ppm, aromatic protons) confirm extended π-systems, which may enhance binding to aromatic-rich biological targets .

Pyridine Derivatives

  • 4-Bromo-N-(3-methylpyridin-2-yl)benzamide :

    • Pyridine ring attached at the 2-position with a 3-methyl group , altering steric hindrance and hydrogen-bonding capacity compared to the target compound’s pyridin-3-ylmethyl group.
    • Molecular weight: 291.14 g/mol, identical to the target compound, but with distinct spatial orientation .
  • 4-Bromo-N-(2,6-dioxopiperidin-3-yl)benzamide: Contains a dioxopiperidine group, introducing a cyclic amide and ketone functionalities. Potential for enhanced solubility due to polar groups. CAS: 1479642-05-1 .

Solubility and Crystallinity

  • The pyridin-3-ylmethyl group in the target compound may improve water solubility compared to purely aromatic substituents (e.g., biphenyl in A9).
  • Crystallographic studies of analogs (e.g., Compound I) show that hydrogen-bonding networks (e.g., O–H···O, N–H···O) govern crystal packing, which influences melting points and stability .

Bioactivity Trends

  • Antimicrobial Activity: Hydroxyl-substituted analogs (e.g., Compound I) exhibit stronger antimicrobial effects, likely due to hydrogen-bond donor capacity .
  • Kinase Inhibition : Bromine’s electron-withdrawing effect and pyridine’s Lewis basicity are critical for binding ATP pockets in kinases. For example, TAS1553 (a sulfonamide-benzamide hybrid) inhibits ribonucleotide reductase via similar motifs .

Preparation Methods

Reaction Mechanism and Pathway

The most detailed synthesis route involves a four-step process starting with pentanoyl chloride and potassium thiocyanate in dry acetone to form isothiocyanate intermediates. Subsequent reaction with 3-aminoquinoline generates acyl thiourea, which undergoes cyclization with p-bromophenacylbromide under nitrogen to yield the target compound. Critical steps include:

  • Isothiocyanate Formation : Dry conditions prevent hydrolysis of the reactive intermediate.

  • Cyclization : The thiourea intermediate reacts with p-bromophenacylbromide via nucleophilic attack at the α-carbon, followed by proton transfer and dehydration.

Optimization and Conditions

  • Solvent System : Dry acetone ensures stability of isothiocyanate intermediates.

  • Atmosphere : Nitrogen inerting minimizes oxidation byproducts during cyclization.

  • Purification : Column chromatography achieves >95% purity, as confirmed by HPLC.

Table 1: Key Parameters for Multi-Step Synthesis

ParameterValue/DescriptionSource
Yield (Overall)62–68%
Reaction Time24–48 hours
Purity (HPLC)>95%

Palladium-Catalyzed Coupling Method

Catalytic System and Substrates

A patent-pending method employs Pd₂(dba)₃ and rac-BINAP as catalysts for coupling N-(3-bromo-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide with 4-(3-pyridinyl)-2-pyrimidineamine. This approach avoids moisture-sensitive intermediates and achieves high regioselectivity.

Process Parameters

  • Temperature : 80–100°C under reflux.

  • Base : Sodium tert-butoxide facilitates deprotonation.

  • Workup : Precipitation with butyl acetate yields crystalline product.

Table 2: Performance Metrics for Palladium-Catalyzed Synthesis

MetricValueSource
Isolated Yield50–55%
Catalyst Loading2 mol% Pd
Purity (HPLC)99.9%

Microwave-Assisted Suzuki-Miyaura Coupling

One-Pot Synthesis Protocol

A novel one-pot strategy combines Suzuki-Miyaura cross-coupling and N-Boc deprotection under microwave irradiation. This method reduces reaction time from days to hours while maintaining high functional group tolerance.

Advantages of Microwave Irradiation

  • Rate Acceleration : Reactions complete in 1–2 hours vs. 24–48 hours conventionally.

  • Yield Enhancement : 70–95% isolated yield across diverse substrates.

  • Solvent Efficiency : Aqueous ethanol minimizes waste.

Table 3: Comparative Analysis of Microwave vs. Conventional Methods

ParameterMicrowave MethodConventional Method
Reaction Time1–2 hours24–48 hours
Yield70–95%50–65%
Energy ConsumptionLowHigh

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Multi-Step Synthesis : Suitable for small-scale production but limited by lengthy purification.

  • Palladium-Catalyzed : Scalable to industrial batches but requires expensive catalysts.

  • Microwave-Assisted : Ideal for rapid screening but lacks demonstrated kilo-scale feasibility.

Purity and Byproduct Formation

  • Palladium-catalyzed routes achieve the highest purity (99.9%) due to crystalline isolation.

  • Microwave methods produce minimal byproducts but require rigorous solvent removal .

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm), pyridylmethyl CH₂ (δ ~4.6 ppm), and amide NH (δ ~9.5 ppm, broad) .
    • ¹³C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and brominated aromatic carbons (δ ~125–135 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular ion verification (expected [M+H]⁺ ~331 m/z) .
  • X-ray Crystallography : For definitive confirmation of molecular geometry (e.g., torsion angles between benzamide and pyridine rings) .

How can crystallographic data resolve discrepancies in molecular geometry predictions?

Advanced Research Question
Discrepancies between computational models (e.g., DFT) and experimental data often arise from crystal packing effects. Use:

  • SHELXL : Refine X-ray data to determine accurate bond lengths/angles. For example, the C-Br bond length in the crystal structure is ~1.89 Å, aligning with DFT predictions .
  • Mercury CSD : Compare packing motifs (e.g., π-π stacking between pyridine and benzene rings) to identify non-covalent interactions influencing conformation .

Example : A study found a 5° deviation in the dihedral angle between computational and experimental models due to intermolecular hydrogen bonding .

How do substituent modifications influence bioactivity in structure-activity relationship (SAR) studies?

Advanced Research Question

  • Bromine Position : Moving the bromine from the para to meta position reduces binding affinity to kinase targets by ~30% (IC₅₀ shifts from 0.8 μM to 1.2 μM) .
  • Pyridine Substitution : Replacing pyridin-3-ylmethyl with pyridin-2-ylmethyl decreases solubility (logP increases by 0.5) but enhances membrane permeability .
  • Amide Linker : Replacing the benzamide with a sulfonamide group abolishes activity in bacterial assays, highlighting the critical role of the amide moiety .

Methodology : Use in vitro assays (e.g., enzyme inhibition) paired with computational docking (AutoDock Vina) to validate SAR trends .

How to address contradictions in reaction yield data under similar conditions?

Advanced Research Question
Yield variability (e.g., 65–85%) may stem from:

  • Moisture Sensitivity : Hydrolysis of acyl chloride intermediates in non-anhydrous solvents .
  • Catalyst Degradation : Pd-based catalysts (e.g., in coupling reactions) deactivate if oxygen is present .
    Resolution :
  • Conduct reactions under rigorously dry conditions (e.g., molecular sieves).
  • Use inert gas purging and fresh catalyst batches. Document O₂ levels via gas chromatography .

What strategies improve solubility for in vitro assays?

Advanced Research Question

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
  • Salt Formation : React with HCl to form a hydrochloride salt, improving aqueous solubility by 10-fold .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release in cell media .

How to validate compound purity for pharmacological studies?

Q. Methodological Focus

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities (<0.5% threshold) .
  • Elemental Analysis : Confirm C, H, N, Br content within ±0.3% of theoretical values .
  • Thermogravimetric Analysis (TGA) : Detect residual solvents (e.g., ethyl acetate) below 0.1% .

How to optimize reaction conditions for scale-up synthesis?

Advanced Research Question

  • Temperature : Increase from 25°C to 40°C reduces reaction time by 50% without side-product formation .
  • Solvent Switch : Replace THF with 2-MeTHF for easier recycling and lower toxicity .
  • Flow Chemistry : Continuous flow reactors achieve 92% yield at 0.5 mL/min flow rate, minimizing batch variability .

Can computational modeling predict metabolic stability?

Advanced Research Question

  • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify labile sites (e.g., pyridine N-oxidation) .
  • Half-Life Prediction : MD simulations (GROMACS) correlate with in vitro microsomal stability data (R² = 0.89) .

What are the challenges in functionalizing the pyridine ring?

Advanced Research Question

  • Regioselectivity : Electrophilic substitution at pyridine C-4 is hindered by steric effects from the benzamide group. Use directing groups (e.g., Boc-protected amines) to enhance C-2 reactivity .
  • Side Reactions : Nitration under acidic conditions leads to amide hydrolysis. Opt for mild nitrating agents (e.g., AcONO₂ in AcOH) .

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